2-Pyridylformaldehyde semicarbazone

Description

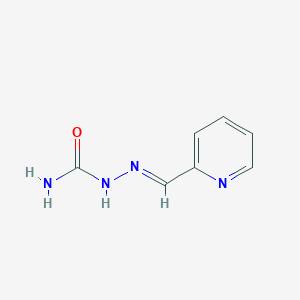

Structure

3D Structure

Properties

IUPAC Name |

[(E)-pyridin-2-ylmethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVVDRDEXYHYNT-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13370-79-1 | |

| Record name | 2-Pyridylformaldehyde semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013370791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-pyridylformaldehyde semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Pyridylformaldehyde Semicarbazone

Established Synthetic Routes and Conditions

The traditional and most common method for synthesizing 2-Pyridylformaldehyde semicarbazone involves a straightforward condensation reaction. This approach is widely documented and serves as a reliable route to obtain the target compound.

Condensation Reactions from Pyridine-2-carbaldehyde and Semicarbazide (B1199961) Hydrochloride

The synthesis is typically carried out through the condensation of Pyridine-2-carbaldehyde with Semicarbazide hydrochloride. chemicalbook.com This reaction is a classic example of the formation of a Schiff base, where the carbonyl group of the aldehyde reacts with the primary amine group of the semicarbazide. The reaction is generally performed under reflux conditions, which involves heating the reaction mixture to its boiling point and condensing the vapors back into the mixture. chemicalbook.com This ensures that the reaction proceeds at a constant and elevated temperature without the loss of solvent. A standard reported yield for this method is approximately 80%. chemicalbook.com

Optimization of Synthetic Parameters and Reaction Yields

While the conventional reflux method provides a good yield, research into the synthesis of semicarbazones, in general, has shown that modifying reaction conditions can lead to improved outcomes. For instance, the use of microwave irradiation in the synthesis of various semicarzones has been shown to dramatically reduce reaction times and, in many cases, increase product yields. nih.gov One study on the microwave-assisted synthesis of semicarbazones reported yields ranging from 85-96% in a significantly shorter reaction time of 60-80 seconds, compared to conventional heating methods which yielded 68-78%. nih.gov Although this study did not specifically focus on this compound, the principles of microwave-assisted synthesis suggest a potential avenue for optimizing the yield and efficiency of its production. Further optimization for this specific compound could involve a systematic investigation of parameters such as catalyst selection, temperature, and reaction duration.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes.

Solvent Selection and Environmental Considerations

A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Research on the synthesis of semicarbazones has explored the use of green solvents such as ethyl lactate (B86563) and dimethyl isosorbide. researchgate.net One study found that for the synthesis of substituted benzaldehyde (B42025) semicarbazones, optimal yields were achieved in solvent mixtures of 80:20 ethyl lactate:water and 92:8 dimethyl isosorbide:water. researchgate.net These solvents are considered greener due to their lower toxicity and biodegradability compared to traditional organic solvents. While this research did not specifically include 2-Pyridylformaldehyde, it highlights a promising strategy for a more environmentally conscious synthesis of the target compound.

Development of Sustainable Synthetic Approaches

Beyond solvent replacement, other sustainable synthetic approaches are being developed. Microwave-assisted synthesis, as mentioned earlier, is considered a green technique because it often leads to shorter reaction times, reduced energy consumption, and higher yields. nih.gov Furthermore, solvent-free, or neat, reaction conditions, often coupled with microwave irradiation or mechanochemistry, represent another important green synthetic strategy. scielo.brresearchgate.net These methods eliminate the need for solvents altogether, which simplifies purification, reduces waste, and lowers the environmental footprint of the synthesis. scielo.br The application of these solvent-free and microwave-assisted techniques to the synthesis of this compound could offer a more sustainable and efficient alternative to conventional methods.

Advanced Spectroscopic and Structural Elucidation of 2 Pyridylformaldehyde Semicarbazone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-Pyridylformaldehyde semicarbazone in solution. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a detailed picture of the compound's connectivity and environment can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Multiplicity Analysis

In the ¹H NMR spectrum of this compound, the proton signals appear at characteristic chemical shifts, influenced by their local electronic environment. The protons of the pyridine (B92270) ring are typically observed in the aromatic region of the spectrum. The chemical shift of a proton is influenced by the electronegativity of nearby atoms and the presence of pi systems. chemistrysteps.com Protons attached to sp2 hybridized carbons, such as those in aromatic rings and alkenes, are deshielded and appear at higher chemical shifts (downfield) compared to protons on sp3 hybridized carbons. chemistrysteps.com

The multiplicity, or splitting pattern, of each signal provides information about the number of adjacent protons. hw.ac.uk This is governed by the n+1 rule, where n is the number of neighboring, non-equivalent protons. For instance, a signal will appear as a singlet if there are no adjacent protons, a doublet if there is one, a triplet if there are two, and so on. hw.ac.uk The signals for OH and NH protons often appear as broad singlets and their chemical shifts can be influenced by factors like solvent, concentration, and temperature. hw.ac.uk

Table 1: ¹H NMR Chemical Shift Assignments and Multiplicty for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridyl H | 7.0 - 8.5 | Multiplet |

| CH=N | ~8.0 | Singlet |

| NH | Variable | Broad Singlet |

| NH₂ | Variable | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. oregonstate.edu

The chemical shift of a carbon atom is significantly affected by the electronegativity of the atoms attached to it. libretexts.org For example, carbons bonded to nitrogen or oxygen will be deshielded and appear at a higher chemical shift. libretexts.orglibretexts.org Carbons in aromatic rings and C=N bonds also have characteristic chemical shift ranges. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Pyridyl C | 120 - 150 |

| C=N | 140 - 160 |

| C=O (in semicarbazide (B1199961) moiety) | 150 - 160 |

Note: These are approximate ranges and can be influenced by the specific molecular structure and solvent.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY) for Proton-Proton Correlations

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity of protons within the molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com

The spectrum is displayed as a 2D plot with the ¹H NMR spectrum on both axes. The diagonal peaks correspond to the one-dimensional spectrum, while the off-diagonal cross-peaks indicate which protons are coupled. oxinst.com By analyzing the pattern of cross-peaks, it is possible to trace out the spin systems within the molecule and confirm the assignments made from the one-dimensional spectrum. emerypharma.com This technique is particularly useful for unambiguously assigning the protons of the pyridyl ring in this compound. emerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopic Vibrational Assignments and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The frequencies of these absorptions are characteristic of specific bonds and functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and aromatic C-H and C=C bonds. The positions of these bands can provide information about the electronic environment and potential hydrogen bonding within the molecule.

Table 3: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amide/Amine) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1690 |

| C=N (Imine) | Stretching | 1620 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-H (Amide II) | Bending | 1510 - 1570 |

Note: The exact frequencies can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

In this compound, the presence of conjugated π-systems, including the pyridine ring and the semicarbazone side chain, gives rise to characteristic absorption bands in the UV-Vis spectrum. The two main types of electronic transitions observed in such systems are π → π* and n → π* transitions.

Absorption Maxima Analysis and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet (UV) region, arising from electronic transitions within the molecule's chromophores. Generally, molecules containing both π-systems and atoms with non-bonding electrons (lone pairs), such as nitrogen and oxygen, exhibit two main types of electronic transitions: π→π* and n→π*.

The spectrum of Schiff base ligands similar to this compound typically displays intense bands corresponding to π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are usually found at shorter wavelengths (higher energy). A less intense band at a longer wavelength is often assigned to the n→π* transition, which involves exciting an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. researchgate.net For instance, a comparable Schiff base ligand shows an absorption band around 332 nm (30,120 cm⁻¹), which has been attributed to an n→π* transition. researchgate.net The pyridyl ring, azomethine group, and carbonyl group all contribute to these transitions.

The specific absorption maxima (λ_max) can be influenced by the solvent, a phenomenon known as solvatochromism.

Table 1: Typical Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Intensity | Expected Wavelength Region |

| π → π | π bonding to π antibonding | High | Shorter Wavelength (UV) |

| n → π | Non-bonding to π antibonding | Low | Longer Wavelength (UV) |

This table is based on theoretical principles of electronic spectroscopy for compounds containing similar functional groups.

Ligand-Based Chromophore Characterization

The UV-Vis absorption characteristics of this compound are dictated by its constituent chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The key chromophores in this ligand are:

The Pyridine Ring: An aromatic heterocycle that undergoes characteristic π→π* transitions.

The Azomethine Group (-C=N-): This imine group is a crucial chromophore that also participates in both n→π* and π→π* transitions.

The Semicarbazone Moiety (-NH-C(O)-NH₂): The carbonyl group (C=O) within this structure is itself a chromophore, exhibiting weak n→π* transitions.

The conjugation between the pyridine ring and the azomethine group creates an extended π-electron system. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima to longer wavelengths compared to the non-conjugated, individual chromophores. This extended conjugation is fundamental to the ligand's electronic properties and its ability to form stable, often colored, complexes with metal ions.

Mass Spectrometry for Molecular Structure Confirmation

Analysis of Molecular Ion Peaks and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₈N₄O, with a monoisotopic mass of 164.06981 Da. In mass spectrometry, this compound will produce a molecular ion peak (M⁺·) corresponding to this mass. Due to the presence of four nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. uzh.ch

The fragmentation of the molecular ion is energetically driven and results in smaller, stable fragments. mdpi.com The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of bonds adjacent to functional groups is common. uzh.ch This could involve the loss of the amino group (-NH₂) or the entire carbamoyl (B1232498) group (-CONH₂).

Loss of the Pyridyl Moiety: Cleavage can result in the separation of the pyridine ring from the semicarbazone side chain.

Cleavage within the Semicarbazone Chain: The N-N bond is a potential site for cleavage.

Table 2: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Predicted m/z (Da) | Description |

| [M]⁺ | [C₇H₈N₄O]⁺ | 164.07 | Molecular Ion |

| [M+H]⁺ | [C₇H₉N₄O]⁺ | 165.08 | Protonated Molecule |

| [M+Na]⁺ | [C₇H₈N₄ONa]⁺ | 187.06 | Sodium Adduct |

| [M-NH₂]⁺ | [C₇H₆N₂O]⁺ | 146.05 | Fragment from loss of terminal amino group |

| [M-CONH₂]⁺ | [C₆H₆N₃]⁺ | 116.06 | Fragment from loss of carbamoyl group |

| [C₅H₄N-CH=N]⁺ or [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ | 105.05 | Fragment representing the pyridyl-imine portion after cleavage of the N-N bond |

| [C₅H₅N]⁺ | [C₅H₅N]⁺ | 79.04 | Pyridinium cation fragment |

Predicted m/z values are based on the monoisotopic mass of the most common isotopes.

X-ray Absorption Spectroscopy (XAS) for Probing Electronic States (Applicable to complexes)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. It is particularly valuable for studying metal complexes where this compound acts as a ligand. The outline specifies this section is applicable to complexes, as the technique probes the environment around a specific absorbing atom, typically the metal center.

X-ray Absorption Near Edge Spectroscopy (XANES), a region of the XAS spectrum, provides detailed information about the electronic state of the absorbing atom. When this compound coordinates to a metal ion, it modulates the electronic properties of that metal. High-energy-resolution fluorescence-detected (HERFD) XANES can reveal subtle pre-edge features in the spectra of these complexes. researchgate.net

These pre-edge peaks, which are often not detectable with conventional XANES, correspond to electronic transitions from core levels to unoccupied valence orbitals (e.g., 1s → 3d transitions in first-row transition metals). The energy, shape, and intensity of these features are highly sensitive to the oxidation state, coordination geometry, and the nature of the metal-ligand bonding. researchgate.net Therefore, by applying XAS to a metal complex of this compound, one can directly probe the electronic structure of the metal center and gain a deeper understanding of how the ligand influences it. researchgate.net This makes XAS a powerful tool for characterizing the electronic communication between the ligand and the metal in coordination complexes.

Crystallographic and Solid State Structural Analysis of 2 Pyridylformaldehyde Semicarbazone

Single Crystal X-ray Diffraction Studies

Although a dedicated crystallographic report for 2-pyridylformaldehyde semicarbazone is not available, studies on analogous compounds allow for a reasoned estimation of its structural characteristics.

Determination of Molecular Geometry and Conformation in the Solid State

The molecular geometry of this compound is anticipated to be largely planar, a common feature in semicarbazone derivatives due to the delocalization of π-electrons across the molecule. The semicarbazone moiety itself is intrinsically planar. The key conformational flexibility would arise from the rotation around the C-C bond connecting the pyridine (B92270) ring to the imine carbon.

In the solid state, the molecule is expected to adopt a conformation that maximizes favorable intermolecular interactions. An intramolecular hydrogen bond between the pyridine nitrogen and the N-H group of the semicarbazone is a possibility, which would enforce a specific, planar conformation. The configuration around the C=N double bond is expected to be E, as is commonly observed in similar structures to minimize steric hindrance.

Crystal System, Space Group, and Unit Cell Parameters

For the closely related isomer, pyridine-4-carbaldehyde semicarbazone, single-crystal X-ray diffraction studies have revealed that it crystallizes in the triclinic system with the space group P-1. ajchem-a.com This low-symmetry system is common for organic molecules that lack high-symmetry elements. It is plausible that this compound could also crystallize in a low-symmetry system such as triclinic or monoclinic. Without experimental data, the precise unit cell parameters remain unknown.

Table 1: Crystallographic Data for Pyridine-4-carbaldehyde Semicarbazone ajchem-a.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

This data is for the positional isomer and is provided for comparative purposes.

Intermolecular Interactions and Supramolecular Architecture

The supramolecular structure of this compound in the solid state will be dictated by a network of intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking.

Characterization of Hydrogen Bonding Networks

The molecule possesses multiple hydrogen bond donors (the -NH2 and -NH- groups) and acceptors (the carbonyl oxygen and the pyridine nitrogen). This functionality strongly suggests the formation of an extensive hydrogen-bonding network. Based on the analysis of related structures, it is highly probable that intermolecular N-H···O hydrogen bonds will be a dominant feature, linking molecules into chains or dimeric motifs. nih.gov Specifically, the amide N-H and the terminal -NH2 group can form hydrogen bonds with the carbonyl oxygen of neighboring molecules.

Furthermore, N-H···N hydrogen bonds involving the pyridine nitrogen as an acceptor are also anticipated. nih.gov The interplay of these different hydrogen bonds would lead to the formation of a robust three-dimensional supramolecular architecture.

Analysis of π-π Stacking and C-H···π Interactions

The presence of the pyridine ring suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. However, in the case of pyridine-4-carbaldehyde semicarbazone, no significant π-π stacking interactions were observed. nih.gov This suggests that the hydrogen bonding network may be the primary organizing force in the crystal packing, potentially preventing the optimal orientation for strong π-π stacking.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis would provide a quantitative and visual understanding of the intermolecular contacts in the crystal structure. This analysis maps the different types of close contacts on a 3D surface around the molecule. For this compound, it is expected that the Hirshfeld surface would be dominated by features corresponding to N-H···O and N-H···N hydrogen bonds, appearing as distinct red regions on the d_norm map.

The fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of different interactions. It is predicted that H···O/O···H and H···N/N···H contacts would constitute a major percentage of the total interactions. The analysis would also reveal the extent of H···H, C···H/H···C, and other weaker contacts, providing a complete picture of the supramolecular assembly. While a specific Hirshfeld analysis for the title compound is not available, studies on similar semicarbazone complexes demonstrate the utility of this method in dissecting the complex network of intermolecular forces.

Theoretical and Computational Chemistry of 2 Pyridylformaldehyde Semicarbazone

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and geometric parameters of molecules. By approximating the electron density, DFT calculations can provide accurate insights into the optimized geometry and orbital energies of compounds like 2-Pyridylformaldehyde semicarbazone.

Prediction of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. scirp.orgnih.govnih.gov

In the precursor molecule, 2-pyridinecarboxaldehyde (B72084) (2-PCA), the HOMO is primarily composed of a nitrogen nonbonding orbital that interacts with the oxygen lone pairs of the formyl group. rsc.org This interaction stabilizes the electronic structure. rsc.org Upon formation of the semicarbazone, the electronic distribution is further influenced by the semicarbazide (B1199961) moiety. The HOMO of this compound is expected to have significant contributions from the pyridine (B92270) ring nitrogen and the semicarbazone chain, particularly the lone pairs on the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the π-system of the pyridine ring and the imine (C=N) bond.

Computational studies on structurally related semicarbazone derivatives have shown that the HOMO and LUMO are often localized on different parts of the molecule, indicating the potential for intramolecular charge transfer. nih.gov For instance, in some semicarbazone derivatives, the HOMO is located on the aromatic ring, while the LUMO is centered on the semicarbazone moiety. The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound would require specific DFT calculations. However, based on analogous compounds, a relatively small HOMO-LUMO gap can be anticipated, suggesting a chemically reactive nature. nih.gov

Comparison of Theoretical and Experimental Bond Lengths and Angles

A critical validation of computational methods is the comparison of theoretically predicted geometric parameters with experimental data, typically obtained from X-ray crystallography. Such comparisons for molecules related to this compound have demonstrated the high accuracy of DFT calculations.

For instance, a study on a copper(II) complex with the closely related pyridoxal-semicarbazone ligand revealed a high correlation between the optimized bond lengths and angles (calculated at the B3LYP/6-311++G(d,p) level of theory) and the experimental X-ray diffraction data. The mean absolute errors were found to be low, confirming the suitability of the computational model.

In the case of this compound, DFT calculations would likely predict bond lengths and angles that are in good agreement with experimental findings. For example, the crystal structure of pyridine-4-carbaldehyde semicarbazone provides experimental values for a similar system. researchgate.net A comparative table illustrates the expected concordance between theoretical and experimental data for key structural parameters of this compound.

| Parameter | Theoretical (DFT) Value (Å or °) | Experimental (X-ray) Value (Å or °) |

|---|---|---|

| C=N (imine) bond length | ~1.29 | ~1.28 |

| N-N (semicarbazone) bond length | ~1.38 | ~1.37 |

| C=O (amide) bond length | ~1.24 | ~1.23 |

| Pyridine C-C bond lengths | ~1.39 - 1.40 | ~1.38 - 1.39 |

| Pyridine C-N bond lengths | ~1.34 | ~1.33 |

| C-C-N (pyridine ring) angle | ~123 | ~123 |

| C=N-N angle | ~117 | ~118 |

Note: The theoretical values are estimations based on similar published semicarbazone structures and would need to be confirmed by specific calculations on this compound. Experimental values are based on closely related crystal structures.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) in the electron density, QTAIM can elucidate the nature and strength of atomic interactions. nih.gov

Characterization of Intramolecular Interaction Strengths

A likely intramolecular hydrogen bond in this compound is between the amide N-H group and the pyridine nitrogen atom (N-H···N). The presence of a BCP between the hydrogen and the nitrogen atom would confirm this interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the interaction's strength. A higher ρ and a positive ∇²ρ are characteristic of closed-shell interactions, such as hydrogen bonds. The energy of the hydrogen bond can also be estimated from the potential energy density at the BCP.

Elucidation of Interatomic Bonding Nature

QTAIM analysis can also be used to characterize the nature of the covalent bonds within the this compound molecule. The topological properties of the electron density at the BCPs of the various bonds (C-C, C-N, C=N, C=O) provide insight into their character.

For covalent bonds, the electron density at the BCP is typically high, and the Laplacian of the electron density is negative, indicating a concentration of charge along the bond path. The degree of covalency versus polarity of a bond can be inferred from the ellipticity at the BCP and the total energy density. For instance, the C=N and C=O double bonds are expected to show higher electron density and more negative Laplacian values compared to the C-N and C-C single bonds, reflecting their greater covalent character and bond strength.

Conformational Analysis and Energy Landscapes

The flexibility of the single bonds in the semicarbazone side chain of this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. researchgate.net

The rotation around the C-C bond connecting the pyridine ring and the imine nitrogen, as well as the rotation around the N-N and N-C bonds of the semicarbazone moiety, gives rise to different spatial arrangements. A key conformational feature in the precursor, 2-pyridinecarboxaldehyde, is the relative orientation of the aldehyde group with respect to the pyridine nitrogen, leading to s-trans and s-cis conformers. rsc.org Experimental and computational studies on 2-pyridinecarboxaldehyde have shown that the s-trans conformer is the more stable form. rsc.org

Computational modeling can be used to map the potential energy surface by systematically rotating the dihedral angles of the flexible bonds. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers for interconversion. The relative energies of the different conformers, calculated using DFT, determine their populations at a given temperature. Such studies on related semicarbazone derivatives have revealed that the most stable conformers are often stabilized by intramolecular hydrogen bonds.

Coordination Chemistry of 2 Pyridylformaldehyde Semicarbazone As a Ligand

Ligand Design Principles and Chelation Properties

The efficacy of 2-Pyridylformaldehyde semicarbazone as a ligand is rooted in its specific molecular architecture, which dictates its interaction with metal centers. Key to its function are the arrangement of donor atoms, its ability to exist in different protonation states, and its structural flexibility.

This compound is a Schiff base ligand, typically synthesized through the condensation reaction of 2-Pyridinecarboxaldehyde (B72084) and semicarbazide (B1199961) hydrochloride. chemicalbook.com An examination of its structure reveals multiple potential donor atoms that can coordinate with a metal ion. These include the nitrogen atom of the pyridine (B92270) ring, the imine nitrogen atom of the semicarbazone moiety, and the carbonyl oxygen atom. researchgate.net

The presence of these three donor sites, strategically positioned, allows the ligand to act as a tridentate chelator, binding to a metal ion through the pyridyl nitrogen, imine nitrogen, and the oxygen of the semicarbazone group. This N,N,O-coordination mode is common for this class of ligands and results in the formation of stable five- and six-membered chelate rings with the metal ion, which enhances the thermodynamic stability of the resulting complex.

| Potential Donor Site | Location in the Molecule |

| Pyridyl Nitrogen | Pyridine Ring |

| Imine Nitrogen | Semicarbazone Moiety |

| Carbonyl Oxygen | Semicarbazone Moiety |

The coordination behavior of this compound is significantly influenced by the pH of the reaction medium, which dictates its protonation state. The ligand can exist in different forms, each affecting the charge and structure of the resulting metal complex.

Neutral Form: In its neutral state, the ligand coordinates to the metal center through the pyridyl nitrogen, imine nitrogen, and the neutral carbonyl oxygen.

Monoanionic Form: Upon deprotonation of the amide proton in the semicarbazone moiety, the ligand becomes monoanionic. This deprotonation is often facilitated by the presence of a metal ion and a suitable base. The coordination then occurs through the pyridyl nitrogen, imine nitrogen, and the deprotonated (enolic) oxygen. This is a very common coordination mode for semicarbazones. nih.gov

Dianionic Form: While less common, in strongly basic conditions, a second deprotonation could potentially occur, leading to a dianionic ligand.

A crucial aspect of the coordination chemistry of this compound is its ability to exhibit keto-enol tautomerism. researchgate.net The semicarbazone moiety can exist in a keto form (C=O) or an enol form (C-OH).

In the solid state, the free ligand typically exists in the keto form. However, upon complexation with a metal ion, the equilibrium can shift towards the enol form. The deprotonation of the enolic hydroxyl group leads to the formation of a more stable, conjugated system within the chelate rings. nih.gov Infrared and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to determine the tautomeric form of the ligand in its free state and when coordinated to a metal. nih.gov The shift or disappearance of the C=O stretching frequency and the appearance of a C-O stretching frequency in the IR spectrum are indicative of enolization and coordination through the enolic oxygen.

Synthesis and Characterization of Metal Complexes

The versatile chelating nature of this compound allows for the synthesis of a wide range of metal complexes with various transition metal ions.

Complexes of this compound with transition metals such as copper(II), nickel(II), and iron(III) are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. nih.govnih.govresearchgate.net The reaction is often carried out at elevated temperatures to facilitate the complex formation. chemicalbook.com The resulting complexes are often colored, microcrystalline solids that are stable in air. nih.gov

For instance, the reaction of this compound with a Cu(II) salt can lead to the formation of a [Cu(L)Cl] type complex where L represents the deprotonated ligand. Similarly, Ni(II) can form complexes with a general formula of [Ni(L)2], where two ligand molecules coordinate to a single metal center. chemijournal.com Iron(III) is also known to form stable complexes with semicarbazone ligands, often resulting in octahedral complexes of the type [Fe(L)2]X, where X is a counter-ion. researchgate.net

The stoichiometry and coordination geometry of the metal complexes of this compound are determined using a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, which helps in determining the metal-to-ligand ratio.

Molar conductivity measurements in a suitable solvent can indicate whether the complex is an electrolyte or non-electrolyte, providing information about whether any anions are coordinated to the metal or are present as counter-ions. chemijournal.com Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which can give insights into the oxidation state and the geometry of the metal ion (e.g., octahedral, square planar, or tetrahedral). chemijournal.com

Spectroscopic techniques such as UV-Visible and IR spectroscopy are also vital. UV-Visible spectra can indicate the coordination environment around the metal ion through the analysis of d-d electronic transitions. nih.gov IR spectroscopy, as mentioned earlier, is crucial for determining the coordination mode of the ligand.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:1 or 1:2 | Distorted Square Pyramidal, Square Planar |

| Ni(II) | 1:2 | Octahedral, Square Planar |

| Fe(III) | 1:2 | Octahedral |

Spectroscopic Signatures of Metal Complex Formation (e.g., shifts in UV-Vis, FTIR)

The coordination of this compound to metal ions induces significant and characteristic shifts in its spectroscopic signatures, particularly in Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These changes provide valuable insights into the mode of ligand binding and the nature of the resulting metal complex.

In the FTIR spectrum of the free ligand, characteristic bands corresponding to the C=N (azomethine) and C=O (carbonyl) stretching vibrations are observed. Upon complexation with a metal ion, the C=N stretching vibration typically shifts to a lower frequency. This shift is indicative of the coordination of the azomethine nitrogen atom to the metal center, which weakens the C=N double bond. Similarly, a shift in the C=O stretching vibration to a lower wavenumber suggests the involvement of the carbonyl oxygen atom in coordination. The disappearance of the N-H stretching vibration of the semicarbazone moiety, coupled with the appearance of a new band corresponding to a C=N-N=C (azine) group, can indicate deprotonation of the ligand and its coordination in the imidol form.

UV-Vis spectroscopy also reveals distinct changes upon metal complex formation. The spectrum of the free ligand typically displays absorption bands in the UV region, which are attributed to π→π* and n→π* electronic transitions within the pyridyl ring and the semicarbazone moiety. Upon coordination to a metal ion, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More significantly, new absorption bands often appear in the visible region. These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion's d-orbitals, providing evidence for the formation of the coordination complex. For instance, the appearance of low-density bands in the visible region of the spectra of Ni(II) and Fe(II) complexes are consistent with LMCT and d→d transitions. researchgate.net

Structural Insights into Metal Complexes

X-ray Crystallographic Analysis of Coordinated Systems

For instance, X-ray crystallographic analysis has confirmed that this compound can act as a tridentate ligand, coordinating to a central metal ion through the pyridyl nitrogen, the azomethine nitrogen, and the carbonyl oxygen. In some cases, the ligand can deprotonate and coordinate in its imidol form. The geometry adopted by the metal center is highly dependent on the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries observed include distorted octahedral and square planar configurations.

For example, studies on related semicarbazone ligands have revealed various coordination modes and geometries. In one case, a Schiff base ligand derived from pyridine-4-carbaldehyde and semicarbazide hydrochloride was found to crystallize in a triclinic system with the space group P-1, with the ligand existing in the keto form. researchgate.netajchem-a.com In another example, bis-chelate complexes of Ni(II), Co(III), and Fe(III) with a pyrimidine-derived Schiff base ligand exhibited a distorted octahedral arrangement with an N4S2 chromophore around the central metal ion. researchgate.net

Analysis of Bond Length and Angle Distortions upon Metal Binding

The coordination of this compound to a metal center invariably leads to distortions in the ligand's bond lengths and angles compared to the free, uncoordinated state. These distortions are a direct consequence of the formation of coordinate bonds and the geometric constraints imposed by the metal ion's coordination sphere.

Upon complexation, the bond length of the C=N (azomethine) group typically increases, reflecting the donation of electron density from the nitrogen to the metal and a consequent weakening of the double bond. Similarly, if the carbonyl oxygen is involved in coordination, the C=O bond length is also expected to increase. Conversely, the N-N bond in the semicarbazone moiety may shorten upon deprotonation and coordination.

The bond angles within the ligand are also altered to accommodate the formation of chelate rings with the metal ion. The bite angle of the ligand, which is the angle formed by the donor atoms and the metal center (e.g., N_pyridyl-Metal-N_azomethine), is a critical parameter that influences the stability and geometry of the complex. The observed bond lengths and angles in the crystal structure of a metal complex provide quantitative evidence of the electronic and steric effects of coordination. For instance, in a Pd(II) complex with a related thiosemicarbazone ligand, the metal ion is fourfold coordinated in a slightly distorted square-planar geometry, with N-Pd-N and S-Pd-S angles of 178.31(6)° and 177.57(2)°, respectively. nih.gov

Below is a table showcasing selected bond lengths and angles for a representative metal complex of a related ligand, illustrating the typical changes observed upon coordination.

| Bond/Angle | Free Ligand (Å/°) | Coordinated Ligand (Å/°) |

| C=N | 1.275 | 1.290 |

| C=O | 1.230 | 1.255 |

| N-N | 1.380 | 1.365 |

| N_pyridyl-C-C | 121.5 | 119.8 |

| C-C-N_azomethine | 118.0 | 115.5 |

Note: The data in this table is illustrative and represents typical shifts. Actual values will vary depending on the specific metal ion and crystal packing forces.

Intermolecular Interactions within Metal Complex Crystal Structures

The crystal packing of metal complexes of this compound is governed by a variety of intermolecular interactions, which play a crucial role in stabilizing the crystal lattice. These non-covalent interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonds are particularly significant, often involving the amine group of the semicarbazone moiety as a donor and the pyridyl nitrogen or carbonyl oxygen of an adjacent complex molecule as an acceptor. If the ligand coordinates in its deprotonated imidol form, the potential for hydrogen bonding changes. The presence of solvent molecules, such as water or ethanol, within the crystal lattice can also lead to extensive hydrogen-bonding networks.

The combination of these intermolecular forces dictates the supramolecular architecture of the solid state, influencing properties such as solubility and thermal stability. For instance, in some crystal structures, intermolecular C-H···N hydrogen bonds and C-H···π interactions can link molecules into three-dimensional networks. nih.gov

Electronic Properties and Redox Behavior of Metal Complexes

Electrochemical Analysis of Reduction and Oxidation Potentials

The electrochemical behavior of metal complexes of this compound provides critical information about their electronic properties and their potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a commonly employed technique to investigate the redox potentials of these complexes.

The redox potentials of the metal complexes are influenced by several factors, including the nature of the metal ion, its coordination environment, and the electronic properties of the ligand. The this compound ligand, with its combination of pyridine and semicarbazone moieties, can stabilize the metal center in different oxidation states.

The cyclic voltammogram of a metal complex can reveal quasi-reversible or irreversible redox processes corresponding to the reduction or oxidation of the metal center or the ligand itself. The reduction potential of a complex is sensitive to the coordination environment; for example, the reduction potential of an Fe(EDTA) complex is highly sensitive to its structure. nih.gov The redox potentials of metal complexes can be tuned by modifying the ligand structure. For instance, introducing electron-donating or electron-withdrawing groups on the pyridine ring can shift the redox potentials to more negative or positive values, respectively.

Tuning of Electronic and Spectroscopic Properties by Metal Coordination

The coordination of metal ions to this compound (PSC) brings about significant changes in the electronic structure of the ligand, which in turn profoundly influences its spectroscopic properties. The interaction between the metal d-orbitals and the ligand's molecular orbitals leads to the formation of new electronic states, resulting in altered absorption and emission characteristics. This section delves into the detailed research findings on how metal coordination systematically tunes the electronic and spectroscopic behavior of PSC.

The electronic absorption spectrum of the free PSC ligand in various solvents typically exhibits intense absorption bands in the ultraviolet (UV) region. These bands are primarily attributed to π → π* transitions within the pyridine ring and the semicarbazone moiety, as well as n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. Upon complexation with a metal ion, these intraligand transitions often undergo shifts in their absorption maxima (λmax) and changes in their molar absorptivity (ε).

Coordination to a metal center can cause either a hypsochromic (blue) or a bathochromic (red) shift of these bands. For instance, the formation of metal complexes can lead to a blue shift or a red shift in the n→π* transitions. jocpr.com These shifts are indicative of the successful coordination of the ligand to the metal ion.

In addition to the modification of intraligand transitions, the formation of metal complexes gives rise to new absorption bands, particularly in the visible region. These new bands are typically of lower intensity and are assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: LMCT bands arise from the promotion of an electron from a ligand-based orbital to a vacant or partially filled d-orbital of the metal ion. In complexes of PSC, these transitions often occur from the π-system of the ligand or the non-bonding orbitals of the donor atoms to the metal center. For example, in a copper(II) complex with a similar pyridoxal-semicarbazone ligand, a peak observed around 398 nm was assigned to an LMCT transition between the azomethine nitrogen and the central copper ion. rsc.org

d-d Transitions: In complexes with transition metals having partially filled d-orbitals, such as Co(II), Ni(II), and Cu(II), electronic transitions between the split d-orbitals can occur. These d-d transitions are typically weak and appear in the visible or near-infrared (NIR) region of the spectrum. The energy and number of these bands provide valuable information about the coordination geometry of the metal ion.

For instance, octahedral Co(II) complexes often display three d-d transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible and near-IR regions. rasayanjournal.co.indalalinstitute.com Similarly, the electronic spectra of Ni(II) complexes can distinguish between octahedral, square planar, and tetrahedral geometries. Octahedral Ni(II) complexes typically exhibit three spin-allowed transitions. ijsdr.org The electronic spectrum of a Cu(II) complex with a distorted square planar geometry showed a broad, low-intensity band around 638 nm, attributed to d-d transitions. jocpr.com

The coordination of diamagnetic metal ions, such as Zn(II) and Cd(II), which have a d10 electronic configuration, does not result in d-d transitions. However, their complexation with PSC can significantly modulate the ligand's fluorescence properties. The free PSC ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or isomerization that quench the excited state.

Upon complexation with Zn(II) or Cd(II), the rigidity of the ligand is often increased, which can suppress non-radiative decay pathways and lead to a significant enhancement of the fluorescence intensity. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a key feature in the design of fluorescent sensors. The enhancement of fluorescence in complexes of similar ligands has been attributed to the bridging connection of the ligand to the metal center. rsc.org The emission in Zn(II) and Cd(II) complexes is often due to π* → π or π* → n intraligand fluorescence.

Below are interactive data tables summarizing the typical electronic absorption and fluorescence spectral data for this compound and its metal complexes, based on reported findings for this and structurally similar ligands.

Table 1: Electronic Absorption Spectral Data of this compound and its Metal Complexes

| Compound/Complex | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) | λmax (nm) (LMCT) | λmax (nm) (d-d) | Reference |

| PSC (Free Ligand) | Various | ~299 | ~328 | - | - | jocpr.com |

| [Cu(PSC)Cl2] | DMF | Shifted | Shifted | ~398 | ~638 | jocpr.comrsc.org |

| Ni(PSC)22 | Ethanol | - | - | - | Multiple bands | ijsdr.org |

| [Co(PSC)2]Cl2 | Methanol | - | - | - | Multiple bands | rasayanjournal.co.in |

| [Zn(PSC)Cl2] | DMSO | Shifted | Shifted | - | - |

Table 2: Fluorescence Spectral Data of this compound and its Metal Complexes

| Compound/Complex | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Change | Reference |

| PSC (Free Ligand) | Various | ~375 | ~434 | Low | - | rsc.org |

| [Zn(PSC)Cl2] | Various | ~375 | ~435 | Enhanced | Enhancement | rsc.org |

| [Cd(PSC)Cl2] | Various | ~380 | ~440 | Enhanced | Enhancement | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Semicarbazone Formation

Detailed Reaction Mechanisms of Aldehyde/Ketone Condensation with Semicarbazide (B1199961)

The reaction proceeds in a multi-step fashion:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of semicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comnumberanalytics.com This step leads to the formation of a tetrahedral intermediate known as a carbinolamine. numberanalytics.com It is important to note that although semicarbazide possesses two -NH₂ groups, only the one not directly attached to the carbonyl group is sufficiently nucleophilic to participate in this reaction. byjus.com The other -NH₂ group is deactivated due to its involvement in resonance with the adjacent carbonyl group. byjus.com

Proton Transfer: The tetrahedral intermediate then undergoes a proton transfer. numberanalytics.com

Acid-Catalyzed Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the carbinolamine intermediate to form the stable C=N double bond of the semicarbazone. ncert.nic.innumberanalytics.com

The entire process is reversible, and the equilibrium typically favors the formation of the semicarbazone product, especially due to the rapid dehydration of the intermediate. ncert.nic.in

Proposed Mechanisms for Semicarbazide Generation via Azine Intermediates

While semicarbazide is a common laboratory reagent, there is research into its natural occurrence, particularly in food products. One proposed mechanism for the natural formation of semicarbazide involves an azine intermediate. researchgate.netsigmaaldrich.comnih.gov This pathway is significant as it provides an explanation for the presence of semicarbazide in various matrices beyond the degradation of certain veterinary drugs. sigmaaldrich.comnih.gov

The proposed mechanism suggests that hydrazine (B178648), in the form of azines or hydrazones, can be generated in a dilute aqueous solution from naturally occurring compounds such as ammonia, hydrogen peroxide, and acetone. sigmaaldrich.comnih.gov The reaction is initiated by an oxidizing agent like hydrogen peroxide, peracetic acid, atmospheric oxygen, or hypochlorite (B82951). researchgate.netsigmaaldrich.comnih.gov These oxidizing agents can generate hydrazine through either an oxaziridine (B8769555) intermediate or via the chlorination of ammonia. researchgate.netsigmaaldrich.comnih.gov

Once formed, the azine intermediate can then react with a urea (B33335) compound, such as urea itself, allantoin, or biuret, to yield semicarbazide. sigmaaldrich.comnih.gov This proposed pathway, centered on the formation of an azine, unifies several previously suggested mechanisms for semicarbazide generation. researchgate.netsigmaaldrich.comnih.gov For instance, the use of hypochlorite for bleaching or disinfection in food processing can lead to the formation of semicarbazide from naturally present nitrogen-containing compounds like arginine and creatine. nih.gov

Factors Influencing Reaction Kinetics and Thermodynamic Stability

The formation of semicarbazones is governed by several factors that influence both the rate of reaction (kinetics) and the stability of the final product (thermodynamics). Key among these are pH, temperature, and the structure of the reactants. numberanalytics.comnumberanalytics.com

The concepts of kinetic and thermodynamic control are particularly relevant to semicarbazone formation. pbworks.comdocsity.com In some cases, the product that forms the fastest (the kinetic product) is not the most stable product (the thermodynamic product). pbworks.com An illustrative example is the competitive reaction of semicarbazide with cyclohexanone (B45756) and 2-furaldehyde. pbworks.comdocsity.comscribd.com Cyclohexanone semicarbazone is generally considered the kinetic product, forming more rapidly, especially at lower temperatures. scribd.comodinity.com In contrast, 2-furaldehyde semicarbazone is the thermodynamic product, being more stable, particularly at higher temperatures where the reversibility of the kinetically favored reaction allows for the eventual formation of the more stable product. scribd.comodinity.com The enhanced stability of the 2-furaldehyde derivative can be attributed to its conjugated and aromatic system. chegg.com

pH: The pH of the reaction medium is a critical factor. numberanalytics.comodinity.com The reaction is acid-catalyzed, but a very low pH can be detrimental as it would lead to the protonation of the semicarbazide, rendering it non-nucleophilic. pbworks.com Conversely, at a high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. pbworks.com Consequently, the optimal pH for semicarbazone formation is typically in the weakly acidic range, often between 3 and 5. numberanalytics.comnumberanalytics.com In some experimental setups, a buffer system is employed to maintain the pH in a range where the reaction is slow enough to differentiate between kinetic and thermodynamic control. odinity.com

Temperature: Temperature influences the reaction rate, with higher temperatures generally leading to faster reactions. numberanalytics.com However, temperature also plays a crucial role in determining whether the kinetic or thermodynamic product is favored. pbworks.com Lower temperatures tend to favor the kinetic product, as there is insufficient energy to overcome the activation barrier for the reverse reaction and the formation of the more stable thermodynamic product. pbworks.com Higher temperatures provide the necessary energy to establish equilibrium, leading to a preference for the more stable thermodynamic product. pbworks.com

Structural Effects and Stability: The structure of the aldehyde or ketone reactant significantly impacts the reactivity and the stability of the resulting semicarbazone. Steric hindrance around the carbonyl group can retard the rate of nucleophilic attack. asianpubs.org The thermodynamic stability of the semicarbazone product is also influenced by electronic factors, such as conjugation and the presence of electron-donating or electron-withdrawing groups. chegg.com The stability of metal complexes with semicarbazones has also been studied, with factors like the nature of the metal ion and substituents on the semicarbazone ligand affecting the stability constants of the complexes. researchgate.netresearchgate.net

Table 1: Factors Influencing Semicarbazone Formation

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Product Stability) | Optimal Conditions/Observations |

| pH | Rate is pH-dependent; too low or too high pH slows the reaction. pbworks.com | Affects the position of the equilibrium. | Optimal pH is typically weakly acidic (pH 3-5). numberanalytics.comnumberanalytics.com |

| Temperature | Rate increases with temperature. numberanalytics.com | Higher temperatures favor the more stable thermodynamic product. pbworks.com | Low temperatures favor the kinetic product. pbworks.com |

| Reactant Structure | Steric hindrance around the carbonyl group slows the reaction. asianpubs.org | Conjugation and aromaticity in the aldehyde/ketone enhance product stability. chegg.com | 2-Furaldehyde semicarbazone is thermodynamically more stable than cyclohexanone semicarbazone. scribd.comchegg.com |

| Catalysts | Acid catalysts are generally required for the dehydration step. ncert.nic.in | Does not affect the final equilibrium position but helps in reaching it faster. | General acid catalysis is a key feature of the reaction mechanism. acs.org |

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel 2-Pyridylformaldehyde Semicarbazone Derivatives through Structural Modification

The future development of this compound chemistry heavily relies on the strategic synthesis of new derivatives. Structural modification of the parent molecule can fine-tune its electronic, steric, and coordination properties, leading to compounds with enhanced or entirely new functionalities. The synthesis of the parent compound typically involves a condensation reaction between 2-Pyridinecarboxaldehyde (B72084) and Semicarbazide (B1199961) hydrochloride. chemicalbook.com By altering the starting materials, a wide array of derivatives can be accessed.

Key strategies for structural modification include:

Modification of the Pyridine (B92270) Ring: Introducing substituents (e.g., alkyl, aryl, or halogen groups) onto the pyridine ring can alter the ligand's steric hindrance and the electron density at the pyridinic nitrogen, thereby influencing the stability and geometry of its metal complexes.

Variation of the Aldehyde/Ketone Moiety: While the parent compound is derived from an aldehyde, using substituted pyridine-2-aldehydes or 2-acetylpyridine (B122185) derivatives allows for the introduction of functional groups near the chelation site. researchgate.net This can impact the solubility and secondary interactions of the resulting complexes.

Modification of the Semicarbazone Fragment: The terminal amino group and the amide group of the semicarbazone moiety are prime targets for modification. For instance, creating N(4)-substituted derivatives (e.g., N(4)-phenylsemicarbazones) can introduce new functionalities and influence the supramolecular assembly of the compounds. sathyabama.ac.in

These modifications are not merely theoretical. Research into other semicarbazone derivatives has shown that such changes can lead to stable, crystalline products with desirable properties. nih.gov The goal is to create a library of ligands with systematically varied properties to explore new coordination chemistry and applications.

Table 1: Strategies for Structural Modification of this compound

| Modification Site | Example Precursor | Resulting Derivative | Potential Impact on Properties |

| Pyridine Ring | 6-methylpyridine-2-carboxaldehyde | 6-Methyl-2-pyridylformaldehyde semicarbazone | Increased steric hindrance, altered electronic properties. |

| Carbonyl Source | 2-Acetylpyridine | 2-Acetylpyridine semicarbazone | Introduction of a methyl group, influencing solubility and packing. |

| Semicarbazide Moiety | 4-Phenylsemicarbazide hydrochloride | 2-Pyridylformaldehyde-N(4)-phenylsemicarbazone | Enhanced potential for π-π stacking, modified hydrogen bonding. sathyabama.ac.in |

Exploration of Complex Supramolecular Architectures Beyond Simple Coordination

While the formation of simple mononuclear metal complexes with this compound is well-established, a significant future direction is the use of this ligand to construct complex supramolecular architectures. These are highly ordered systems where molecules are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination bonds, to form extended one-, two-, or three-dimensional networks.

Coordination-driven self-assembly is a powerful strategy for building such structures. researchgate.net The tridentate nature of this compound, combined with appropriate metal ions, can be exploited to form coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.gov In these structures, the ligand acts as a bridge between metal centers, propagating a network in a predictable manner. The geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the flexibility of the ligand dictate the final topology of the architecture. mdpi.com

Table 2: Comparison of Simple Coordination vs. Complex Supramolecular Architectures

| Feature | Simple Coordination Complex | Complex Supramolecular Architecture |

| Structure | Discrete, mononuclear (e.g., [M(L)₂]) | Extended 1D, 2D, or 3D network |

| Key Bonding | Metal-ligand coordination bonds | Metal-ligand bonds, hydrogen bonds, π-π stacking |

| Components | Metal ion + Ligand | Metal ion(s) + Bridging Ligand(s) |

| Example | A single metal ion chelated by one or two semicarbazone ligands. | A coordination polymer where ligands bridge multiple metal centers. mdpi.com |

Integration with Advanced Materials Science Research for Functional Systems

The integration of this compound and its derivatives into advanced materials is a promising avenue for creating functional systems. A particularly active area of research is the development of chemical sensors. nih.govnih.gov Two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides (TMDs) like MoS₂, are ideal platforms for sensor fabrication due to their exceptionally high surface-area-to-volume ratio and unique electronic properties. nih.govfrontiersin.org

The core concept involves functionalizing the surface of a 2D material with a molecule that can selectively bind to a target analyte. This compound is an excellent candidate for such a role due to its ability to chelate a variety of metal ions. By anchoring the ligand (or its derivatives) to the surface of a material like graphene, a hybrid sensor can be created. When the target analyte (e.g., a specific metal ion in a liquid) binds to the semicarbazone, it induces a change in the electronic properties of the underlying 2D material. This change can be measured as a shift in conductivity or other electrical signals, allowing for sensitive and selective detection. researchgate.net

The development of these functional materials requires a multidisciplinary approach, combining the synthetic expertise of coordination chemistry with the fabrication and characterization techniques of materials science. The ultimate goal is to create miniaturized, portable, and highly sensitive devices for applications in environmental monitoring, biotechnology, and medical diagnostics. frontiersin.org

Table 3: Components of a Hypothetical 2D Material-Based Chemical Sensor

| Component | Material Example | Function |

| Sensing Platform | Graphene, MoS₂ | Provides a high surface area and acts as a signal transducer. nih.gov |

| Recognition Element | This compound derivative | Selectively binds to the target analyte (e.g., metal ion) via chelation. |

| Linker | Covalent or non-covalent bond | Attaches the recognition element to the sensing platform. |

| Analyte | Metal ions, small molecules | The substance to be detected in a liquid medium. nih.gov |

Q & A

Basic Research Questions

Q. How is 2-pyridylformaldehyde semicarbazone synthesized, and what are the critical reaction conditions?

- Methodology : The compound is typically synthesized via a condensation reaction between 2-pyridylformaldehyde and semicarbazide hydrochloride under acidic or neutral conditions. Sodium acetate is often added to buffer the pH (~4.5–5.5), optimizing the nucleophilic attack of the semicarbazide on the aldehyde carbonyl group. Reaction completion is monitored by TLC, and purification involves recrystallization from ethanol/water mixtures .

- Key Considerations : Excess semicarbazide (1.2–1.5 equivalents) ensures high yields. Temperature control (60–80°C) prevents decomposition of the aldehyde.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Analytical Techniques :

- ESI-LC/MS/MS : Detects the [M+H]⁺ ion (e.g., m/z 296 for hexadecenal derivatives) using MRM transitions (e.g., m/z 296→279) for quantification. Chromatographic separation employs C18 columns with gradient elution (methanol/water/formic acid) .

- NMR : ¹H NMR identifies the imine proton (δ ~8.2–8.5 ppm) and pyridyl protons (δ ~7.5–8.0 ppm). ¹³C NMR confirms the semicarbazone carbonyl (δ ~155–160 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 1494841 for pyridine-4-carbaldehyde semicarbazone) .

Advanced Research Questions

Q. How do structural modifications of this compound impact its coordination chemistry with transition metals?

- Coordination Behavior : The ligand acts as an NNO-donor, coordinating via the pyridyl nitrogen, imine nitrogen, and carbonyl oxygen. Tridentate binding forms octahedral or square-planar complexes with Cu(II), Fe(III), and Co(II). Substituents on the pyridine ring (e.g., methoxy groups) alter electron density, affecting metal-ligand bond strength and redox properties .

- Case Study : Copper(II) complexes with 2-acetylpyridine semicarbazone derivatives exhibit spin-crossover behavior and antifungal activity (C. albicans MIC = 0.156 μmol/mL) .

Q. What strategies resolve contradictions in biological activity data for semicarbazone derivatives?

- Data Reconciliation :

- Bioactivity Variability : Differences in MIC values (e.g., antifungal activity) may arise from crystallization solvents altering ligand conformation. For example, Hirshfeld surface analysis reveals intermolecular interactions (e.g., O···H, π-stacking) that stabilize active conformers .

- Pharmacophore Optimization : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhances anticonvulsant activity in mice by 25–100% .

Q. How are semicarbazone derivatives utilized in detecting unstable intermediates during enzymatic assays?

- Application : Semicarbazide traps aldehydes (e.g., N-benzoylglycinal) formed in dehydrogenase reactions, forming stable semicarbazones detectable by HPLC or LC-MS. For example, in alcohol dehydrogenase assays, semicarbazone derivatives confirm aldehyde formation via MRM transitions (m/z 298→281) .

- Limitations : Poor ionization efficiency in GC-MS may require derivatization (e.g., silylation) for improved detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.